molecular formula C23H29NO4 B15224639 3-(2-Hydroxy-4,6-dimethoxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-phenyl-propan-1-one

3-(2-Hydroxy-4,6-dimethoxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-phenyl-propan-1-one

Cat. No.: B15224639
M. Wt: 383.5 g/mol
InChI Key: OPRCOTADQGJAND-UHFFFAOYSA-N
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Description

3-(2-Hydroxy-4,6-dimethoxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-phenyl-propan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-4,6-dimethoxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-phenyl-propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the aromatic core: Starting with a substituted benzene derivative, such as 2-hydroxy-4,6-dimethoxybenzene, which undergoes electrophilic substitution reactions.

    Attachment of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution or reductive amination reactions.

    Formation of the propanone linkage: This step may involve aldol condensation or other carbon-carbon bond-forming reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of new functional groups on the aromatic rings.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigation of its potential as a drug candidate due to its structural similarity to known bioactive compounds.

Medicine

Industry

    Material Science: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-4,6-dimethoxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-phenyl-propan-1-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Hydroxy-4,6-dimethoxy-phenyl)-1-(piperidin-1-yl)-3-phenyl-propan-1-one: Lacks the methyl group on the piperidine ring.

    3-(2-Hydroxy-4,6-dimethoxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-phenyl-butan-1-one: Has an additional carbon in the propanone linkage.

Uniqueness

The presence of the 3-methyl-piperidin-1-yl group and the specific substitution pattern on the aromatic rings make 3-(2-Hydroxy-4,6-dimethoxy-phenyl)-1-(3-methyl-piperidin-1-yl)-3-phenyl-propan-1-one unique. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C23H29NO4

Molecular Weight

383.5 g/mol

IUPAC Name

3-(2-hydroxy-4,6-dimethoxyphenyl)-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one

InChI

InChI=1S/C23H29NO4/c1-16-8-7-11-24(15-16)22(26)14-19(17-9-5-4-6-10-17)23-20(25)12-18(27-2)13-21(23)28-3/h4-6,9-10,12-13,16,19,25H,7-8,11,14-15H2,1-3H3

InChI Key

OPRCOTADQGJAND-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)CC(C2=CC=CC=C2)C3=C(C=C(C=C3OC)OC)O

Origin of Product

United States

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